molecular formula C22H17NO2 B5788843 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol

4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol

Cat. No.: B5788843
M. Wt: 327.4 g/mol
InChI Key: OGERJCPZFKTIGD-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol is a complex organic compound with a unique structure that combines a quinoline derivative with a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol typically involves multi-step organic reactions. One common method involves the three-component condensation of esters derived from vanillin and O-ethyl vanillin with 2-naphtylamine and cyclopentanone in the presence of hydrochloric acid as a catalyst . This reaction proceeds through the formation of intermediate compounds, which are then further reacted to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol can undergo various chemical reactions, including:

    Oxidation: The benzenediol moiety can be oxidized to form quinones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol is unique due to its specific combination of a quinoline derivative with a benzenediol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaen-12-yl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c24-19-11-9-14(12-20(19)25)22-17-7-3-6-16(17)21-15-5-2-1-4-13(15)8-10-18(21)23-22/h1-2,4-5,8-12,24-25H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGERJCPZFKTIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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